molecular formula C12H10N6O3S B10996145 Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10996145
M. Wt: 318.31 g/mol
InChI Key: PIRHSSAVWZQAMK-UHFFFAOYSA-N
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Description

  • Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₀N₆O₃S.
  • It features a fused-ring system containing both a thiazole and a tetrazole ring, making it structurally intriguing.
  • This compound has potential applications in various fields due to its unique arrangement of functional groups.
  • Preparation Methods

    Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing novel materials or pharmaceuticals.
    • In biology, it might exhibit biological activity, making it relevant for drug discovery.
    • In medicine, its potential therapeutic applications need exploration.
    • In industry, it could find use in specialty chemicals or materials.
  • Mechanism of Action

    • The compound’s mechanism of action remains to be elucidated.
    • Molecular targets and pathways involved would require further investigation.
  • Comparison with Similar Compounds

    Remember that further research and experimental data are essential to fully understand and utilize this compound

    Properties

    Molecular Formula

    C12H10N6O3S

    Molecular Weight

    318.31 g/mol

    IUPAC Name

    methyl 5-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)13-12(22-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19)

    InChI Key

    PIRHSSAVWZQAMK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=C(S1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC

    Origin of Product

    United States

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